molecular formula C11H18F3NO3 B8107079 tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B8107079
M. Wt: 269.26 g/mol
InChI Key: AAVVGFKIMWXYCG-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative characterized by a hydroxyl group at position 3 and a trifluoromethyl (CF₃) group at position 5 of the piperidine ring. The tert-butyloxycarbonyl (Boc) group at the nitrogen enhances solubility and stability, making it valuable in pharmaceutical synthesis and organic chemistry.

Properties

IUPAC Name

tert-butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7-8,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVVGFKIMWXYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as δ-amino alcohols or δ-keto esters can undergo cyclization to form the piperidine ring. For example:

  • Amino alcohol cyclization : A δ-amino alcohol derivative containing pre-installed -CF₃ and hydroxyl groups could undergo acid-catalyzed cyclization. This method is limited by the availability of suitably substituted linear precursors.

  • Dieckmann condensation : Ethyl 5-(trifluoromethyl)-3-hydroxypiperidine-1-carboxylate could undergo intramolecular ester condensation under basic conditions, though this approach risks epimerization at stereocenters.

Ring-Closing Metathesis (RCM)

Olefin-containing precursors like N-Boc-3-hydroxy-5-vinylpiperidine could undergo RCM using Grubbs catalysts. Subsequent hydrogenation and trifluoromethylation would yield the target compound. However, this route requires precise control over stereochemistry.

Introduction of the Trifluoromethyl Group

Electrophilic Trifluoromethylation

Electrophilic reagents such as Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) or Togni’s reagent (hypervalent iodine-CF₃) can directly trifluoromethylate electron-rich positions on the piperidine ring. For example:

  • Hydroxyl-directed trifluoromethylation : The hydroxyl group at position 3 could act as a directing group, facilitating -CF₃ installation at position 5 via coordination to a transition metal catalyst (e.g., Pd or Cu).

  • Radical trifluoromethylation : Using Langlois’ reagent (CF₃SO₂Na) and a persulfate initiator, a radical-mediated pathway could achieve regioselective -CF₃ addition.

Nucleophilic Displacement

A pre-installed leaving group (e.g., bromide or mesylate) at position 5 could undergo nucleophilic substitution with a trifluoromethyl source (e.g., CF₃SiMe₃ in the presence of CsF). This method requires careful optimization to avoid overalkylation.

Hydroxyl Group Installation

Epoxide Ring-Opening

A piperidine epoxide intermediate could undergo nucleophilic attack by water or hydroxide at position 3. For instance:

  • Epoxidation : Introduce an epoxide between positions 2 and 3 using m-CPBA.

  • Acid-catalyzed hydrolysis : The epoxide reacts with water under acidic conditions to yield the trans-diol, followed by selective protection of the tertiary hydroxyl group.

Oxidation of a Methylene Group

A methylene group at position 3 could be oxidized to a hydroxyl group using OsO₄ (for dihydroxylation) or oxaziridines (for direct hydroxylation). However, over-oxidation to a ketone must be controlled.

Boc Protection of the Piperidine Nitrogen

The final step involves installing the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This is typically achieved using:

  • Boc anhydride (di-tert-butyl dicarbonate) : Reacted with the piperidine amine in a biphasic solvent system (e.g., dioxane/water) with a base such as NaOH or NaHCO₃.
    Example procedure :

    • Dissolve 1.549 mmol of piperidine derivative in 3.40 mL dioxane and 1.70 mL water.

    • Add 1.703 mmol NaOH and cool to 0°C.

    • Introduce 1.703 mmol Boc anhydride, warm to room temperature, and stir overnight.

    • Acidify with KHSO₄, extract with EtOAc, and concentrate to isolate the Boc-protected product (96% yield).

Synthetic Route Integration and Optimization

A plausible integrated route combines these steps:

  • Piperidine ring formation : Cyclize a δ-amino alcohol precursor containing a -CF₃ group.

  • Hydroxyl group introduction : Oxidize a methylene group at position 3.

  • Boc protection : React with Boc anhydride under basic conditions.

Key reaction parameters :

  • Solvents : THF, acetonitrile, or dioxane for polar reactions; DCM for Boc protection.

  • Temperatures : 0°C for Boc installation; 60–85°C for cyclization.

  • Bases : TEA, DIPEA, or NaOH for deprotonation.

Purification and Characterization

Purification methods :

  • Column chromatography : Silica gel with hexane/EtOAc gradients for intermediate isolation.

  • Crystallization : Use heptane or toluene to crystallize the final product.

Characterization data :

  • ¹H NMR : Expected signals include a singlet for the tert-butyl group (δ 1.40 ppm) and multiplets for the piperidine protons (δ 3.00–4.20 ppm).

  • ¹³C NMR : Peaks for the Boc carbonyl (δ 154.6 ppm) and -CF₃ (δ 124.5 ppm, q, J = 288 Hz) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Drug Development

This compound has been studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

  • Beta-Lactamase Inhibition : Research indicates that derivatives of piperidine compounds can serve as inhibitors of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The synthesis of related compounds has shown promise in enhancing the efficacy of beta-lactam antibiotics when used together .

Antimicrobial Activity

Studies have reported that compounds similar to tert-butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate exhibit antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for further exploration in the development of new antibiotics .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the preparation of functionalized piperidine derivatives.

ApplicationDescription
Synthesis of Beta-LactamsUsed as an intermediate for synthesizing beta-lactam antibiotics, which are crucial in treating bacterial infections .
FunctionalizationActs as a precursor for various functionalized piperidines that can be utilized in medicinal chemistry .

Synthesis Pathways

A notable study focused on the synthetic routes leading to this compound revealed efficient methods using various reagents and conditions that enhance yield and purity. The use of specific catalysts and solvents was found to optimize the synthesis process significantly.

Biological Testing

In vitro assays have demonstrated that compounds derived from this compound possess significant antimicrobial activity against resistant strains of bacteria, showcasing their potential in pharmaceutical applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the piperidine ring, influencing physical properties, reactivity, and applications:

tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (Compound 5, ) Contains a 3,4-difluorophenylamino-methyl group at position 2. Application: Likely used in medicinal chemistry due to fluorinated aromatic motifs.

tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5n, )

  • Features a pyrazole ring with a CF₃-substituted phenyl group.
  • Stereochemistry : R-configuration at position 3.
  • Yield : 79%, indicating efficient synthesis despite steric hindrance from CF₃ .

tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate () Quinoline-CF₃ hybrid structure with helical supramolecular chains via O–H···O hydrogen bonding. Crystal Structure: Disordered CF₃ groups (occupancy ratio 0.824:0.176), suggesting dynamic behavior .

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate isomers () Amino and hydroxyl groups at positions 3 and 5 (e.g., [1932513-59-1], [1312798-21-2]). Stereochemical Impact: R/S configurations influence hydrogen bonding and biological activity .

Physical and Spectroscopic Properties

Table 1: Comparative Data for Selected Analogs
Compound Name Melting Point/State Yield Key Spectral Data (NMR, MS) Reference
Compound 5 () 102–105°C (solid) $ ^1H $ NMR: δ 1.45 (s, 9H, Boc), 6.8–7.1 (m)
Compound 5n () Brown oil 79% $ ^{13}C $ NMR: δ 155.2 (C=O), 122.5 (q, CF₃)
tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine Crystalline IR: 3420 cm⁻¹ (O–H), MS: m/z 552 [M+H]⁺
tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate () Chiral HPLC: >95% ee
  • NMR Shifts : The target compound’s hydroxyl proton would resonate near δ 3.5–4.5, similar to compound 5n’s O–H signals .
  • CF₃ Effects : Trifluoromethyl groups in analogs (e.g., 5n, ) exhibit distinct $ ^{19}F $ NMR shifts (δ -60 to -70 ppm) and influence $ ^{13}C $ chemical shifts .

Biological Activity

tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate, also known by its CAS number 1824210-98-1, is a compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in drug discovery and development.

  • Molecular Formula : C11_{11}H18_{18}F3_3NO3_3
  • Molecular Weight : 269.26 g/mol
  • CAS Number : 1824210-98-1

Research indicates that compounds containing piperidine moieties often exhibit diverse biological activities, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives of piperidine can act as inhibitors for enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation.
  • Antiproliferative Effects : Similar compounds have shown antiproliferative activity against various cancer cell lines, indicating that this compound may also possess similar properties.

In Vitro Studies

In vitro studies have demonstrated the potential of piperidine derivatives in inhibiting cancer cell growth. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), COV318 (ovarian cancer), and OVCAR-3 (ovarian cancer).
  • IC50_{50} Values : The IC50_{50} values for related compounds ranged from 19.9 µM to 75.3 µM, suggesting moderate potency against these cell lines .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups in the structure has been linked to enhanced lipophilicity and bioactivity. This modification can lead to increased binding affinity to biological targets, enhancing the overall efficacy of the compound.

Case Study 1: Anticancer Activity

A study on related piperidine derivatives indicated significant inhibition of cell growth in pancreatic ductal adenocarcinoma (PDAC) models. The lead compound showed an IC50_{50} value of approximately 9.28 µM, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research into the inhibition of monoacylglycerol lipase (MAGL) by piperidine derivatives revealed competitive inhibition characteristics with IC50_{50} values as low as 80 nM for optimized compounds. This suggests that this compound could be modified to enhance its inhibitory effects on similar enzymes .

Comparative Analysis of Piperidine Derivatives

Compound NameCAS NumberIC50_{50} (µM)Target Enzyme/Activity
Compound A1824210-98-119.9 - 75.3Antiproliferative (cancer cells)
Compound BNot specified9.28MAGL Inhibitor
Compound CNot specified80MAGL Inhibitor

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling trifluoromethyl-containing intermediates to a piperidine backbone followed by tert-butyl carbamate protection. Key steps include:

  • Intermediate formation : Use of tert-butyl carbamate under anhydrous conditions with coupling reagents like HATU or DCC to introduce the Boc group.
  • Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
  • Quality control : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and ESI-MS.
  • Example: Similar piperidine carboxylates were synthesized via Boc protection under Schlenk-line conditions to avoid moisture .

Q. What safety protocols are critical when handling trifluoromethyl-substituted piperidine derivatives?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for reactions involving volatile reagents.
  • Toxicity mitigation : Avoid inhalation/contact; if exposed, follow emergency rinsing protocols (15 min water flush for eyes/skin) and seek medical evaluation .
  • Waste disposal : Segregate halogenated waste in designated containers for incineration.

Q. How can researchers confirm the presence of a tertiary hydroxyl group in this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1^1H NMR : Look for a broad singlet (~1–5 ppm) indicative of an exchangeable -OH proton. Suppress solvent peaks using deuterated DMSO or CDCl3_3.
  • IR spectroscopy : A strong O-H stretch (~3200–3600 cm1^{-1}) and C=O stretch (~1680–1720 cm1^{-1}) confirm the carboxylate and hydroxyl groups.
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ or [M+Na]+^+ peaks matching the molecular formula (C12_{12}H20_{20}F3_3NO3_3) .

Advanced Research Questions

Q. How can contradictory NOESY or 1^1H NMR coupling constants be resolved to determine the stereochemistry of the 3-hydroxy and 5-trifluoromethyl groups?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature NMR to identify rotational barriers or conformational equilibria affecting peak splitting.
  • X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine) to resolve absolute configuration.
  • Computational modeling : Compare experimental coupling constants with DFT-calculated values (e.g., using Gaussian or ORCA) for different stereoisomers .

Q. What strategies optimize the introduction of a trifluoromethyl group into the piperidine ring under mild conditions?

  • Methodological Answer :

  • Electrophilic trifluoromethylation : Use Umemoto’s reagent (trifluoromethyl sulfonium salts) or Togni’s reagent in the presence of Cu(I) catalysts.
  • Radical pathways : Employ photoredox catalysis with CF3_3I and a Ru(bpy)32+_3^{2+} catalyst under blue LED light.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve reaction kinetics .

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the piperidine ring in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic studies : Compare reaction rates of trifluoromethyl-substituted vs. non-substituted derivatives using LC-MS monitoring.
  • DFT analysis : Calculate LUMO energies to predict sites of nucleophilic attack. The -CF3_3 group lowers electron density at C-5, directing substitution to C-3.
  • Experimental validation : Perform Suzuki-Miyaura couplings at C-3 and C-5 to assess regioselectivity .

Q. What are the challenges in interpreting LC-MS/MS fragmentation patterns for tert-butyl-protected piperidines with multiple functional groups?

  • Methodological Answer :

  • Fragmentation pathways : The Boc group typically cleaves to release CO2_2 and tert-butyl cation (m/z 57). The trifluoromethyl group stabilizes adjacent fragments, leading to dominant peaks at m/z 113 ([CF3_3C5_5H8_8N]+^+).
  • Contradiction resolution : Use high-resolution MS (HRMS) to distinguish isobaric fragments and isotopic labeling (e.g., 13^{13}C-Boc) to trace fragmentation pathways .

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